![molecular formula C10H13N3O2 B2361987 3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1443978-25-3](/img/structure/B2361987.png)
3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the use of microwave techniques . For example, one study involved the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular structure of synthesized pyrrolo[2,3-d]pyrimidine derivatives is often characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
This compound has been found to be a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Anti-Proliferative Activity
The compound has shown significant anti-proliferative activity. It significantly inhibited the growth of the three examined cell lines . This suggests that it could be used as a potential therapeutic agent in the treatment of various types of cancer .
Enzymatic Inhibitory Activity
The compound has shown significant enzymatic inhibitory activity against CDK2/cyclin A2 . This suggests that it could be used as a potential therapeutic agent in the treatment of diseases related to the overexpression of CDK2/cyclin A2 .
Neurotoxic Potential
The compound has been studied for its neurotoxic potentials . It has been found to affect the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Antioxidant Activity
The compound has shown antioxidant activity . This suggests that it could be used as a potential therapeutic agent in the treatment of diseases related to oxidative stress .
Anti-Inflammatory Activity
The compound has shown anti-inflammatory activity . This suggests that it could be used as a potential therapeutic agent in the treatment of diseases related to inflammation .
Future Directions
Research in the field of pyrimidine derivatives is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
6-methyl-3-propan-2-yl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-5(2)13-9(14)8-7(12-10(13)15)4-6(3)11-8/h4-5,11H,1-3H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKPHVFGWCPAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=O)N2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione |
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